molecular formula C9H8OS B1315557 6-Methoxybenzo[b]thiophene CAS No. 90560-10-4

6-Methoxybenzo[b]thiophene

Cat. No. B1315557
CAS RN: 90560-10-4
M. Wt: 164.23 g/mol
InChI Key: WGDVDMKNSDCNGB-UHFFFAOYSA-N
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Patent
US06756388B1

Procedure details

To a solution of boron trifluoride etherate (14.45 mL, 115 mmol) in 2000 mL of methylene chloride stirring in a cold water bath 20° C. was added dropwise 1-(2,2-Diethoxy-ethylsulfanyl)-3-methoxy-benzene (28.2 gm, 110 mmol) dissolved in 500 mL of methylene chloride. The addition was complete in 3 hrs. and then the reaction was warmed to room temperature for a further 1.5 hrs. The reaction mixture was then quenched with saturated sodium bicarbonate solution. The organic layer was separated and the aqueous layer was back extracted several times with methylene chloride. The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was chromatographed on silica gel (using a gravity column) using hexanes as the eluant to yield 10.9 gm of the title compound.
Quantity
14.45 mL
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.C(O[CH:13](OCC)[CH2:14][S:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[CH:17]=1)C>C(Cl)Cl>[CH3:23][O:22][C:18]1[CH:19]=[CH:20][C:21]2[CH:13]=[CH:14][S:15][C:16]=2[CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.45 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
28.2 g
Type
reactant
Smiles
C(C)OC(CSC1=CC(=CC=C1)OC)OCC
Name
Quantity
2000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel (

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=CC2=C(SC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.